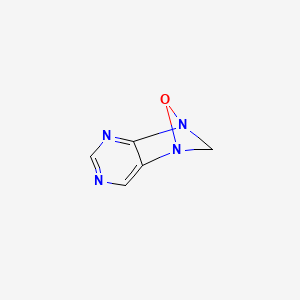
8H-7,9-Epoxypurine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8H-7,9-Epoxypurine is a heterocyclic organic compound that belongs to the purine family It is characterized by an epoxide group fused to the purine ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8H-7,9-Epoxypurine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 7,9-dihydro-8H-purin-8-one with an oxidizing agent to introduce the epoxide group. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts such as sodium bis(trimethylsilyl)amide .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize large-scale reactors and continuous flow systems to optimize reaction conditions and minimize by-products. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .
化学反应分析
Types of Reactions
8H-7,9-Epoxypurine undergoes various chemical reactions, including:
Oxidation: The epoxide group can be further oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can open the epoxide ring, leading to the formation of alcohols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions include diols, alcohols, and substituted purines, which can be further utilized in various synthetic applications .
科学研究应用
8H-7,9-Epoxypurine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with nucleic acids.
作用机制
The mechanism of action of 8H-7,9-Epoxypurine involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The epoxide group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to inhibition of enzyme activity or disruption of DNA replication. This compound is particularly effective in targeting cyclin-dependent kinases, which play a crucial role in cell cycle regulation .
相似化合物的比较
Similar Compounds
7,9-Dihydro-8H-purin-8-one: Lacks the epoxide group but shares the purine core structure.
2-Amino-7,9-dihydro-8H-purin-8-one: Contains an amino group, offering different reactivity and biological activity.
Uniqueness
8H-7,9-Epoxypurine is unique due to its epoxide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing novel therapeutic agents and advanced materials .
属性
CAS 编号 |
727414-27-9 |
|---|---|
分子式 |
C5H4N4O |
分子量 |
136.11 g/mol |
IUPAC 名称 |
9-oxa-1,3,5,8-tetrazatricyclo[6.1.1.02,7]deca-2,4,6-triene |
InChI |
InChI=1S/C5H4N4O/c1-4-5(7-2-6-1)9-3-8(4)10-9/h1-2H,3H2 |
InChI 键 |
WZAVJLAYNLEDNX-UHFFFAOYSA-N |
规范 SMILES |
C1N2C3=CN=CN=C3N1O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


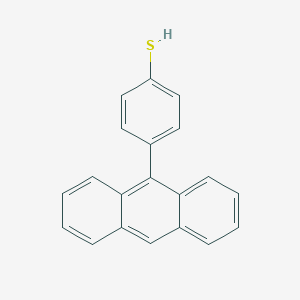
![2-methyl-1,4-bis[4-[(2S)-2-methylbutoxy]phenyl]benzene](/img/structure/B14233087.png)
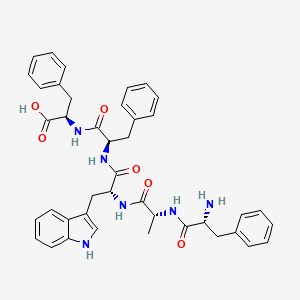
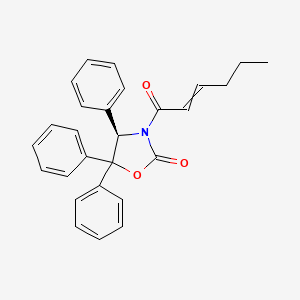
![Acetic acid, (2-propenyloxy)[(trimethylsilyl)oxy]-, ethyl ester](/img/structure/B14233094.png)
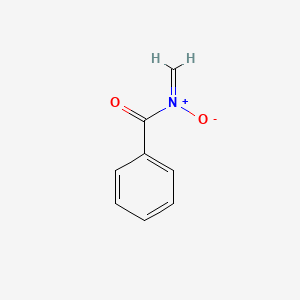



![3-[2-(2-Hydroxyethoxy)ethyl]-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14233126.png)
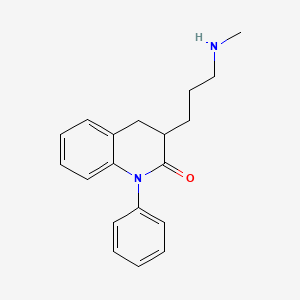
![2,4-Bis{2-[2-(2-iodoethoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B14233141.png)
![Diazene, [(trimethylsilyl)methyl]-](/img/structure/B14233142.png)
![5-[4-(Trifluoromethyl)phenyl]-3H-1,2-dithiole-3-thione](/img/structure/B14233146.png)
